8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluorine atom at the 8th position enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The method’s efficiency and broad substrate scope make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, substitution, and condensation reactions .
Common Reagents and Conditions:
Nucleophilic Addition: Enaminonitriles and benzohydrazides under microwave irradiation.
Substitution Reactions: Typically involve electrophilic reagents and mild conditions.
Major Products: The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt, and inhibitors for PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and antiproliferative activities .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer properties.
[1,2,4]Triazolo[1,5-a]pyrimidinones: Exhibits significant biological activities in agriculture and medicinal chemistry.
Uniqueness: 8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
8-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H |
InChI Key |
KAGBXLALZNNNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)F |
Origin of Product |
United States |
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